molecular formula C15H13N3OS3 B5756118 N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide

N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide

Cat. No. B5756118
M. Wt: 347.5 g/mol
InChI Key: CIBFXYXYVQAPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide, commonly known as MBTTC, is a chemical compound that has shown promising results in scientific research applications.

Mechanism of Action

MBTTC exerts its anti-tumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many proteins, including those that are important for cancer cell growth and survival. By inhibiting Hsp90, MBTTC disrupts the function of these proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBTTC has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor activity, MBTTC has been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi. Additionally, MBTTC has been shown to have a protective effect on the liver and to improve glucose metabolism in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using MBTTC in lab experiments is its potency and specificity for Hsp90 inhibition. Additionally, MBTTC is relatively easy to synthesize and purify, which makes it a cost-effective option for research studies. However, one limitation of using MBTTC is that it has not yet been tested in human clinical trials, which limits its potential for clinical applications.

Future Directions

There are several potential future directions for MBTTC research. One area of interest is the development of MBTTC analogs with improved potency and selectivity for Hsp90 inhibition. Additionally, further studies are needed to determine the optimal dosage and administration route for MBTTC in animal models. Finally, clinical trials are needed to determine the safety and efficacy of MBTTC in humans.

Synthesis Methods

MBTTC can be synthesized using a simple and efficient method, which involves the reaction of 2-aminothiophene-3-carboxamide with 2-methylbenzenethiol and potassium thiocyanate in the presence of acetic acid. The resulting product is then purified using column chromatography.

Scientific Research Applications

MBTTC has been studied extensively in scientific research, particularly in the field of cancer treatment. Studies have shown that MBTTC has potent anti-tumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MBTTC has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable characteristic for cancer treatment.

properties

IUPAC Name

N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3OS3/c1-10-5-2-3-6-11(10)9-21-15-18-17-14(22-15)16-13(19)12-7-4-8-20-12/h2-8H,9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIBFXYXYVQAPTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

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